molecular formula C13H13NO2S B277119 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone

2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No. B277119
M. Wt: 247.31 g/mol
InChI Key: AGIDQZFCAUCASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound with potential applications in scientific research. It is a member of the oxazole family of compounds and has been studied for its potential use as a research tool in various fields of science, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is thought to act as a modulator of ion channels, including voltage-gated potassium channels. It has also been shown to affect the activity of enzymes involved in ROS metabolism, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone has been shown to have a variety of biochemical and physiological effects. In biochemistry, it has been used as a fluorescent probe for the detection of ROS in cells. In pharmacology, it has been shown to modulate ion channels, including voltage-gated potassium channels. In neuroscience, it has been shown to affect synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone is its potential as a research tool in various fields of science. It has been shown to have a variety of biochemical and physiological effects, which make it useful for studying a range of biological processes. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone. One direction is to further investigate its mechanism of action, which may provide insights into its potential as a modulator of ion channels and enzymes involved in ROS metabolism. Another direction is to explore its potential as a research tool for studying other biological processes, such as inflammation and cancer. Additionally, there may be opportunities to develop new derivatives of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone with improved properties for specific applications.

Synthesis Methods

The synthesis of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone involves the reaction of 4,5-dimethyl-2-mercapto-1,3-oxazole with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone has been studied for its potential use as a research tool in various fields of science. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In pharmacology, it has been studied for its potential as a modulator of ion channels, including voltage-gated potassium channels. In neuroscience, it has been investigated for its effects on synaptic plasticity and memory formation.

properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C13H13NO2S/c1-9-10(2)16-13(14-9)17-8-12(15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

AGIDQZFCAUCASZ-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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